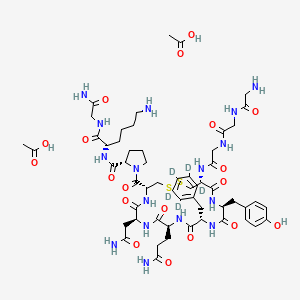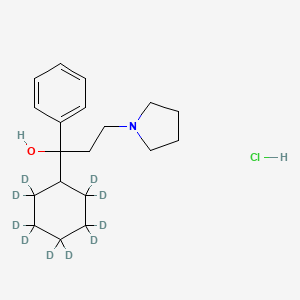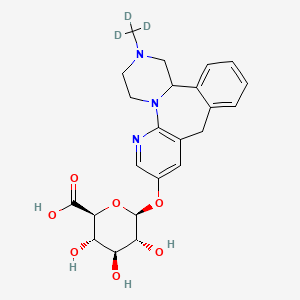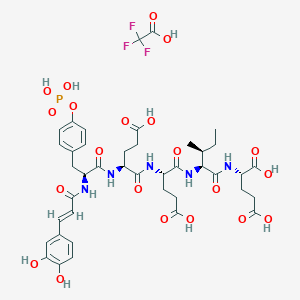
Retinol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinol-d4 is a deuterated form of retinol, a derivative of vitamin A. The deuterium atoms replace hydrogen atoms in the retinol molecule, making it useful in various scientific studies, particularly in tracing and metabolic studies. Retinol itself is crucial for vision, cellular growth, and differentiation, and immune function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Retinol-d4 typically involves the deuteration of retinol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Retinol-d4 undergoes similar chemical reactions as non-deuterated retinol, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to retinoic acid-d4 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound to this compound esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Retinoic acid-d4
Reduction: this compound esters
Substitution: Halogenated this compound derivatives
Applications De Recherche Scientifique
Retinol-d4 is extensively used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of retinol metabolism.
Biology: Helps in studying the role of retinol in cellular processes, including cell differentiation and growth.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of retinol in the body.
Industry: Employed in the development of cosmetic and pharmaceutical products to ensure the stability and efficacy of retinol formulations.
Mécanisme D'action
Retinol-d4 exerts its effects through the same mechanisms as non-deuterated retinol. It is taken up by cells and converted to retinoic acid-d4, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors act as transcription factors, regulating the expression of genes involved in cellular growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Retinol: The non-deuterated form of Retinol-d4, essential for vision and cellular functions.
Retinoic Acid: The oxidized form of retinol, crucial for gene regulation.
Retinyl Palmitate: An ester form of retinol used in skincare products.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,8D |
Clé InChI |
FPIPGXGPPPQFEQ-HCDHHJNFSA-N |
SMILES isomérique |
[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\CO)\C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
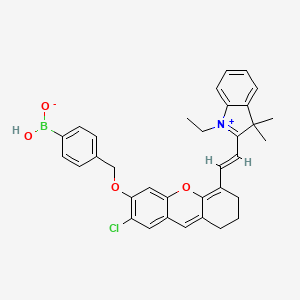
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
